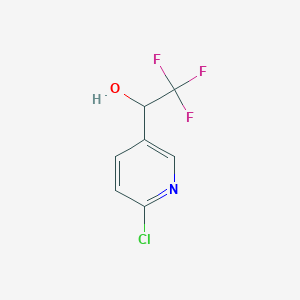

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol

Description

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol is a chiral secondary alcohol featuring a 6-chloropyridin-3-yl substituent and a trifluoromethyl group. Its enantiomers, (1R)- and (1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol, are critical intermediates in pharmaceutical synthesis. Key properties include:

- Molecular Formula: C₇H₅ClF₃NO

- Molecular Weight: 211.57 amu

- CAS Numbers: 1412254-62-6 (S-enantiomer), 1412260-92-4 (R-enantiomer)

- Purity: ≥95% with ≥97.5% enantiomeric excess .

This compound is synthesized via biocatalysis and employed in enantioselective drug development due to its robust stereochemical integrity .

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPONQQBDNAPFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 6-chloropyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents used include dichloromethane or ethanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the continuous production of 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol can be achieved using a microreactor system. This method involves the continuous flow of reactants through a microreactor, allowing for efficient mixing and reaction control. The process is economically advantageous as it shortens the manufacturing process time and improves yield .

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.

Major Products Formed

Oxidation: Formation of trifluoroacetic acid or trifluoroacetone.

Reduction: Formation of trifluoroethanol or trifluoroethylamine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Trifluoroethanol Derivatives

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol

- Structure : Substituted benzene ring with nitro and chloro groups.

- Properties : Nitro group enhances electrophilicity, influencing reactivity in aromatic substitution reactions.

- Application : Intermediate in synthesizing nitroaromatic compounds .

1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (C156)

- Structure : Chloro and methyl substituents on benzene.

- Impact : Methyl group introduces steric hindrance, reducing reactivity compared to nitro derivatives. Used in agrochemical research .

1-(3-Chloro-5-(1,1-difluoroethyl)phenyl)-2,2,2-trifluoroethan-1-ol (C147)

- Structure : Difluoroethyl group increases lipophilicity.

- Application: Potential use in hydrophobic drug delivery systems .

Pyridine-Based Trifluoroethanone Derivatives

1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone

- Structure : Ketone group replaces hydroxyl, with chlorine at pyridine 2-position.

- CAS : 1060811-90-6

- Properties : Higher electrophilicity due to ketone; lacks chiral center.

- Application : Medical intermediate for nucleophilic additions .

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Fluorinated Pyridine Alcohols

(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol

Research Findings and Implications

- Chirality : The hydroxyl group in 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol enables enantioselective synthesis, critical for pharmaceuticals targeting specific biological pathways .

- Reactivity: Ketone analogs (e.g., 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone) exhibit higher electrophilicity, favoring nucleophilic additions in intermediate synthesis .

- Substituent Effects : Fluorine or nitro groups enhance metabolic stability and reactivity, respectively, but may reduce solubility .

Biological Activity

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol, with CAS number 1412254-62-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C7H5ClF3NO

- Molecular Weight : 211.57 g/mol

- Purity : ≥ 95.0%

- Enantiomeric Excess : ≥ 97.5% .

Research indicates that compounds similar to 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol may exert their biological effects through various mechanisms:

- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.

- Receptor Modulation : The compound may interact with certain receptors in the body, influencing cellular signaling pathways and leading to altered physiological responses.

Antimicrobial Activity

One of the primary areas of investigation has been the antimicrobial properties of this compound. Studies have shown that:

- The compound exhibits significant inhibition against various bacterial strains, particularly those resistant to conventional antibiotics.

- Its activity is believed to be linked to its ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential metabolic enzymes.

Cytotoxicity and Anticancer Properties

Recent studies have explored the cytotoxic effects of 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 10 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Study on Antimicrobial Effects

A study conducted by researchers at a prominent pharmaceutical institute evaluated the antimicrobial activity of several derivatives of chloropyridine compounds, including 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol. The results indicated that this compound exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria. The study highlighted its potential for use in treating infections caused by multidrug-resistant pathogens .

Research on Cytotoxicity

In another case study focusing on its anticancer properties, researchers administered varying concentrations of the compound to different cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with significant cell death observed at concentrations above 10 µM. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves introducing trifluoroethanol groups to a chloropyridine scaffold. A plausible route starts with 6-chloronicotinaldehyde, which undergoes nucleophilic addition with trifluoroethyl Grignard reagents (e.g., CF₃CH₂MgBr) in anhydrous THF at −78°C. Post-reaction quenching with ammonium chloride and purification via column chromatography (hexane/ethyl acetate) yields the product. Yield optimization may require controlled stoichiometry and inert atmospheres to prevent side reactions like over-addition or oxidation .

Q. How is this compound utilized as a chiral building block in drug discovery?

- Methodological Answer : The compound’s chiral center (evident in its (1R)- and (1S)-enantiomers) makes it valuable for asymmetric synthesis. For instance, it serves as a precursor for kinase inhibitors or antiviral agents. Researchers employ it in Mitsunobu reactions with triphenylphosphine/DIAD to install stereospecific ether linkages or esterify carboxylic acids, preserving chirality .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : To confirm trifluoromethyl group integration (δ −70 to −75 ppm).

- HPLC-MS : For purity assessment using a C18 column (ACN/water + 0.1% formic acid) and ESI+ detection.

- XRD : Single-crystal diffraction (via SHELXL) resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can enantiomers of 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol be resolved, and what chiral stationary phases are effective?

- Methodological Answer : Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and isocratic elution (heptane/isopropanol 90:10). Alternatively, enzymatic resolution with lipases (e.g., CAL-B) in organic solvents selectively acylates one enantiomer, enabling kinetic separation .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using SHELX software?

- Methodological Answer : Disordered trifluoromethyl groups complicate electron density maps. In SHELXL, apply "PART" instructions to model disorder, and refine anisotropic displacement parameters with ISOR restraints. Use SQUEEZE to account for solvent voids in the lattice .

Q. Why does nucleophilic substitution at the 6-chloro position exhibit variable reactivity in different solvents?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipolar interactions, accelerating substitution. Contrastingly, protic solvents (e.g., ethanol) hinder reactivity by hydrogen-bonding to nucleophiles. Computational DFT studies (B3LYP/6-31G*) correlate solvent dielectric constants with activation energies .

Q. How should researchers reconcile contradictory data on synthetic yields reported in literature?

- Methodological Answer : Systematically vary parameters (temperature, catalyst loading) using Design of Experiments (DoE). For example, a Central Composite Design identifies critical factors like reaction time (p < 0.05) and solvent polarity. Cross-validate with in-situ IR to monitor intermediate formation .

Q. Can computational models predict the compound’s metabolic stability in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.